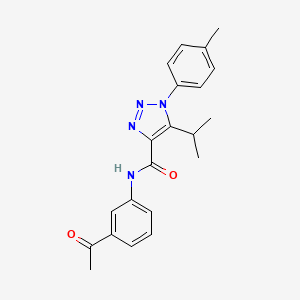

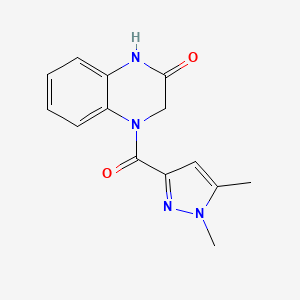

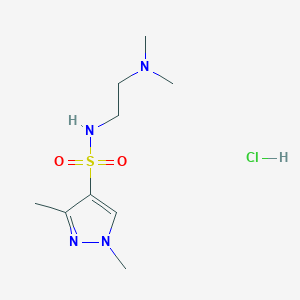

![molecular formula C10H8N2O3 B2933655 Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1190309-80-8](/img/structure/B2933655.png)

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . These compounds contain a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate”, involves various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of “Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” includes a pyrrole ring and a pyrazine ring . The empirical formula is C14H16N2O3 and the molecular weight is 260.29 .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including “Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate”, have been isolated from various sources such as plants, microbes, soil, and marine life . They exhibit various biological activities due to their unique chemical structure .Scientific Research Applications

FGFR Inhibitors Development

This compound has been utilized in the design and synthesis of derivatives that act as potent inhibitors for Fibroblast Growth Factor Receptors (FGFR), which are important in various biological processes including angiogenesis and wound healing .

Anticancer Agents

Derivatives of this compound have been introduced as carbonic anhydrase IX inhibitors and anticancer agents, showing potential in cancer treatment strategies .

Migration and Invasion Assays

The compound has been evaluated for its effects on the migration and invasion abilities of cancer cells, which is crucial for understanding and inhibiting cancer metastasis .

Future Directions

Mechanism of Action

Target of Action

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, also known as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-formyl-, methyl ester, is a nitrogen-containing heterocyclic compound . Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that nitrogen-containing heterocyclic compounds play a key role in drug production . They are involved in various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Similar compounds, such as pyrrolopyrazine derivatives, have been found to affect various biological pathways . For instance, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Pharmacokinetics

For instance, in intravenous dosing, one such derivative showed high total clearance (CL tot =62.4 mL/min/kg), comparable to hepatic blood flow in rats, while in oral dosing, it resulted in low exposure of plasma concentration (C max =126 ng/mL and area under curve from 0 to 24 h (AUC) 0–24 =303 ng·h/mL) and low oral bioavailability (F =11%) .

Result of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been found to inhibit cell proliferation and induce apoptosis . For instance, compound 4h significantly reduced the migration and invasion abilities of 4T1 cells after treatment for 24 hours .

properties

IUPAC Name |

methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-8-7(5-13)4-12-9(8)11-3-6/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAZCXCALPGDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NC=C2C=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

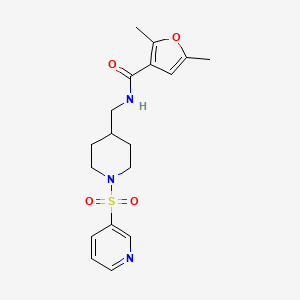

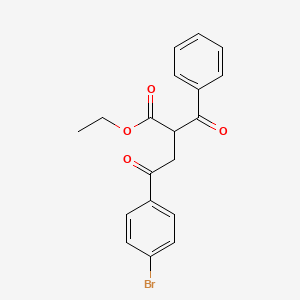

![3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2933574.png)

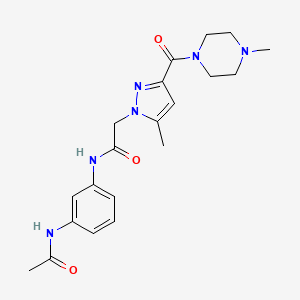

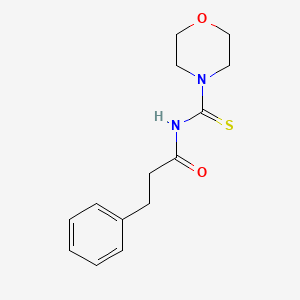

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B2933580.png)

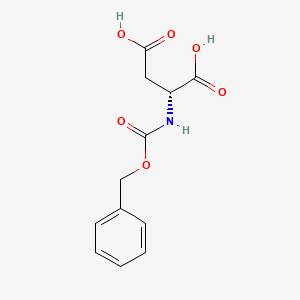

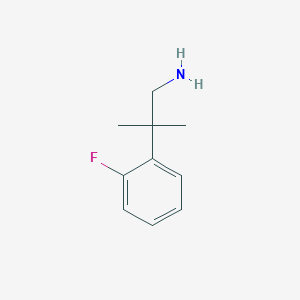

![2-Chloro-N-[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B2933585.png)

![3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933586.png)